

The Pharmacology of NS19504: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NS 504

Cat. No.: B1168145

[Get Quote](#)

An in-depth examination of the mechanism of action, experimental validation, and therapeutic potential of the selective BK channel activator, NS19504.

Introduction

NS19504, chemically identified as 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine, is a small-molecule positive modulator of large-conductance Ca^{2+} -activated K^{+} (BK) channels.^[1] These channels, also known as KCa1.1 or MaxiK , are crucial regulators of cellular excitability, playing significant roles in smooth muscle tone, neuronal activity, and neurotransmitter release.^{[2][3]} By activating BK channels, NS19504 effectively hyperpolarizes the cell membrane, leading to a reduction in cellular excitability. This property has positioned NS19504 as a valuable research tool and a potential therapeutic agent for conditions characterized by hyperexcitability, such as overactive bladder.^{[1][2]} This guide provides a comprehensive overview of the pharmacology of NS19504, detailing its mechanism of action, quantitative physiological effects, and the experimental methodologies used in its characterization.

Mechanism of Action

The primary pharmacological action of NS19504 is the positive modulation of BK channels. It enhances channel activity, leading to an increased potassium efflux and subsequent membrane hyperpolarization.

Signaling Pathway of NS19504 Action



[Click to download full resolution via product page](#)

Caption: Mechanism of action of NS19504.

Quantitative Pharmacological Data

The activity and efficacy of NS19504 have been quantified through various experimental assays. The following tables summarize the key quantitative data.

Table 1: Potency and Efficacy of NS19504

Parameter	Value	Assay System	Reference
EC50	11.0 ± 1.4 µM	High-Throughput Fluorometric Imaging Plate Reader (FLIPR)	[1][4]
Voltage Activation Shift ($\Delta V_{1/2}$)	-60 mV	Manual whole-cell and inside-out patch- clamp on hBK- expressing HEK293 cells	[1][4][5]

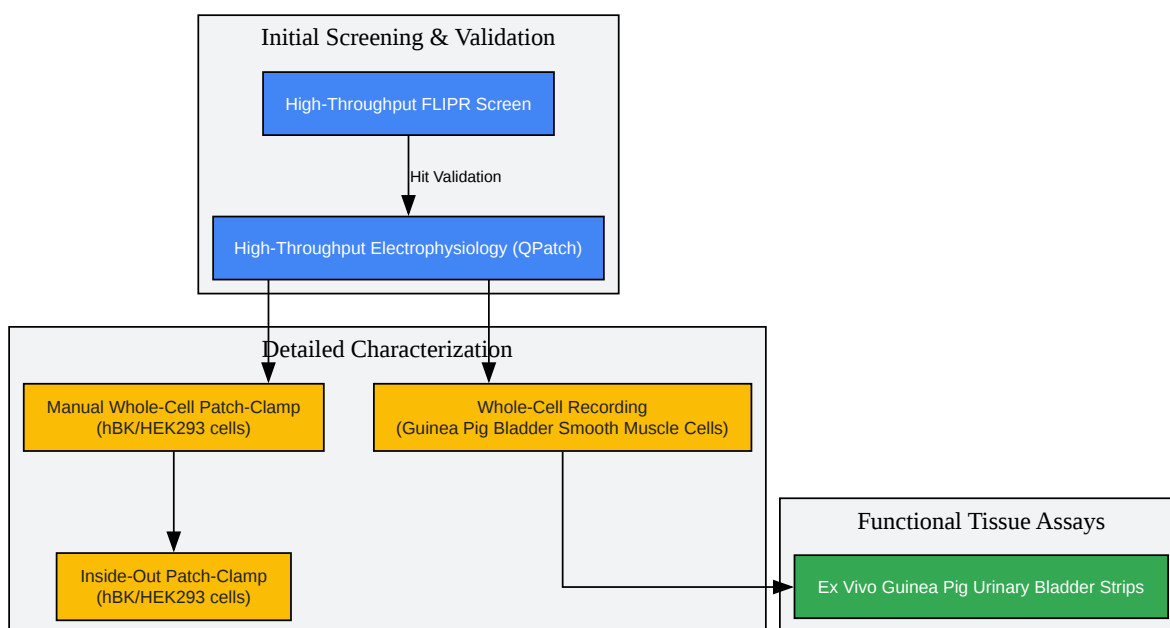
Table 2: Concentration-Dependent Activation of BK Channels

NS19504 Concentration (μM)	Increase in Whole- Cell Current (% of control)	Cell Type	Reference
0.3	Distinct Activation	hBK-expressing HEK293 cells	[1] [4]
0.32	127 ± 7%	Guinea pig bladder smooth muscle cells	[6] [7] [8]
1.0	194%	Guinea pig bladder smooth muscle cells	[8]
3.2	258%	Guinea pig bladder smooth muscle cells	[8]
10	Distinct Activation	hBK-expressing HEK293 cells	[1] [4]
10	561%	Guinea pig bladder smooth muscle cells	[8]

Experimental Protocols

The pharmacological profile of NS19504 has been established through a series of detailed in vitro experiments.

High-Throughput Screening and Electrophysiology Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for NS19504 characterization.

Detailed Methodologies

- High-Throughput Screening (HTS): A fluorometric imaging plate reader (FLIPR)-based assay was initially used to identify NS19504 as a BK channel activator.^[1]
- High-Throughput Electrophysiology (QPatch): Hit validation was performed using the QPatch system to confirm the electrophysiological activity of NS19504 on human BK (hBK) channels expressed in human embryonic kidney (HEK) 293 cells.^{[1][4]}
- Manual Patch-Clamp Electrophysiology:

- Whole-Cell Configuration: This technique was employed on hBK-expressing HEK293 cells and native smooth muscle cells from guinea pig urinary bladder to measure the concentration-dependent increase in BK currents.[1][6] Voltage ramps were applied to assess the current-voltage relationship in the absence and presence of NS19504.[6]
- Inside-Out Patch Configuration: This method allowed for the precise control of the intracellular Ca^{2+} concentration to study the direct effect of NS19504 on the channel.[6] It was demonstrated that NS19504 shifts the voltage activation curve to more negative potentials, indicating that less membrane depolarization is required for channel opening.[1][4][5]
- Ex Vivo Tissue Studies:
 - Guinea Pig Urinary Bladder Strips: Urothelium-denuded bladder strips were used to investigate the functional effect of NS19504 on smooth muscle contractility.[6] NS19504 was shown to reduce spontaneous phasic contractions, an effect that was significantly inhibited by the specific BK channel blocker iberiotoxin.[1][2]

Selectivity Profile

NS19504 exhibits a favorable selectivity profile. In a screen of 68 different receptors, it showed high selectivity for BK channels.[6][9] Functional tests have also demonstrated no significant effect on Na_v , Ca_v , SK, and IK channels.[6][9] Additionally, NS19504 had no effect on contractions induced by high K^+ concentrations, which is consistent with a K^+ channel-mediated action.[1][10] However, at a concentration of 10 μM , some inhibitory activity was noted at the σ_1 receptor, dopamine and norepinephrine transporters, and soluble epoxide hydrolase.[9]

Therapeutic Potential

The pharmacological profile of NS19504 suggests its potential as a therapeutic agent for disorders associated with smooth muscle overactivity. Its ability to reduce spontaneous phasic contractions in the urinary bladder while having a minimal effect on nerve-evoked contractions indicates a potential for treating overactive bladder without significantly impacting normal voiding function.[1][2]

Conclusion

NS19504 is a potent and selective activator of BK channels with well-characterized in vitro pharmacology. Its ability to modulate cellular excitability through the activation of BK channels has been demonstrated through a variety of electrophysiological and tissue-based assays. The detailed understanding of its mechanism of action and its favorable selectivity profile make NS19504 a valuable pharmacological tool for studying BK channel function and a promising lead compound for the development of novel therapeutics targeting smooth muscle and neuronal hyperexcitability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NS19504: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. life-science-alliance.org [life-science-alliance.org]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. NS19504 | Potassium Channel | TargetMol [targetmol.com]
- 6. NS19504: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. NS 19504 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [The Pharmacology of NS19504: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1168145#what-is-the-pharmacology-of-ns19504>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com